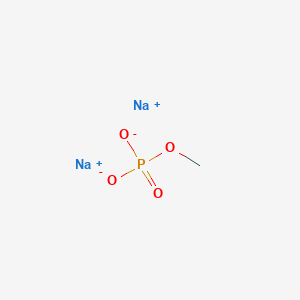
3-Chloro-2-biphenylol potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-biphenylol potassium salt is a chemical compound that is widely used in scientific research. It is a derivative of biphenyl and has been found to have several applications in various fields of study.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-biphenylol potassium salt is not fully understood. However, it has been found to inhibit the activity of certain enzymes, particularly those involved in the metabolism of biphenyl. It has also been shown to have antioxidant properties and can scavenge free radicals in vitro.
Biochemische Und Physiologische Effekte
3-Chloro-2-biphenylol potassium salt has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms and to have anti-inflammatory properties. It has also been found to have an effect on the metabolism of lipids and carbohydrates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Chloro-2-biphenylol potassium salt in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is commercially available. However, it has some limitations, including its low solubility in non-polar solvents and its potential toxicity to certain organisms.
Zukünftige Richtungen
There are several future directions for the study of 3-Chloro-2-biphenylol potassium salt. One area of research could focus on its potential use as an antioxidant in the treatment of oxidative stress-related diseases. Another area of research could focus on its effect on the gut microbiome and its potential use as a prebiotic. Additionally, the development of new synthetic methods for 3-Chloro-2-biphenylol potassium salt could lead to the discovery of new derivatives with improved properties.
Synthesemethoden
The synthesis of 3-Chloro-2-biphenylol potassium salt involves the reaction of 2-biphenylol with potassium hydroxide and chloroform. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-biphenylol potassium salt has several scientific research applications. It is commonly used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the study of enzyme kinetics and as a model compound for the study of biphenyl metabolism in microorganisms.
Eigenschaften
CAS-Nummer |
18128-17-1 |
|---|---|
Produktname |
3-Chloro-2-biphenylol potassium salt |
Molekularformel |
C12H8ClKO |
Molekulargewicht |
242.74 g/mol |
IUPAC-Name |
potassium;2-chloro-6-phenylphenolate |
InChI |
InChI=1S/C12H9ClO.K/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1 |
InChI-Schlüssel |
MNVHODLJABCKMB-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+] |
SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+] |
Andere CAS-Nummern |
18128-17-1 |
Synonyme |
6-Chloro-2-phenylphenol, potassium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















